molecular formula C12H13NO2 B12652969 2-Ethyl-2-phenylsuccinimide CAS No. 3464-20-8

2-Ethyl-2-phenylsuccinimide

Cat. No.: B12652969
CAS No.: 3464-20-8
M. Wt: 203.24 g/mol
InChI Key: FPDWKXNKXBTLKI-UHFFFAOYSA-N
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Description

2-Ethyl-2-phenylsuccinimide: is an organic compound belonging to the class of succinimides. It is characterized by a succinimide ring substituted with an ethyl group and a phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-phenylsuccinimide typically involves the reaction of ethylbenzene with succinic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-phenylsuccinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding succinimide derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of catalysts like palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield succinimide derivatives, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

2-Ethyl-2-phenylsuccinimide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, especially in the treatment of neurological disorders.

    Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-phenylsuccinimide involves its interaction with specific molecular targets. It is known to bind to T-type voltage-sensitive calcium channels, which mediate the entry of calcium ions into excitable cells. This interaction affects various calcium-dependent processes, including muscle contraction, hormone release, and neurotransmitter release .

Comparison with Similar Compounds

    Methsuximide: Another succinimide derivative used as an anticonvulsant.

    Phensuximide: Similar to methsuximide, used in the treatment of epilepsy.

    Ethosuximide: A well-known anticonvulsant used primarily for absence seizures.

Comparison: 2-Ethyl-2-phenylsuccinimide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methsuximide and phensuximide, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Properties

CAS No.

3464-20-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethyl-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H13NO2/c1-2-12(8-10(14)13-11(12)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15)

InChI Key

FPDWKXNKXBTLKI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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